ethyl 2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate
Description
Ethyl 2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate is a heterocyclic compound featuring:
- Substituents: A cyclohexylcarbamoylmethyl group at position 2, contributing steric bulk and lipophilicity. A sulfanylacetate ethyl ester at position 5, which may influence solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 2-[[2-[2-(cyclohexylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-2-30-19(28)13-31-22-25-16-11-7-6-10-15(16)20-24-17(21(29)26(20)22)12-18(27)23-14-8-4-3-5-9-14/h6-7,10-11,14,17H,2-5,8-9,12-13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPXAMJZDOQDLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazoquinazoline core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminobenzonitrile and formamide derivatives.
Introduction of the cyclohexylcarbamoyl group: This step involves the reaction of the imidazoquinazoline intermediate with cyclohexyl isocyanate under controlled conditions.
Attachment of the ethyl ester group: The final step involves the esterification of the sulfanyl group with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and automated synthesis equipment to scale up the process.
Chemical Reactions Analysis
Functional Group Reactivity
The compound exhibits reactivity at three primary sites:
- Sulfanyl (S–) Group : Susceptible to oxidation (e.g., H₂O₂ or m-CPBA) to form sulfoxides or sulfones .
- Ethyl Ester : Hydrolyzes under acidic/basic conditions to yield carboxylic acid derivatives .
- Imidazo[1,2-c]quinazolinone Core : Participates in electrophilic aromatic substitution (e.g., nitration, halogenation) .
Oxidation of Sulfanyl Group :
Biological Activity and Derivatization
The compound serves as a precursor for bioactive derivatives targeting:
- α-Glucosidase inhibition (IC₅₀: 12.44–308.33 μM) .
- Antitumor activity via modulation of quinazolinone scaffolds .
Derivatization Reactions :
| Modification Site | Reaction Type | Example Product | Biological Activity |
|---|---|---|---|
| Ethyl ester | Hydrolysis | Carboxylic acid | Enhanced solubility |
| Sulfanyl group | Oxidation | Sulfone | Increased metabolic stability |
| Cyclohexylcarbamoyl | Amide cleavage | Free amine | SAR optimization |
Stability and Degradation
Degradation Products :
Comparative Reactivity with Analogues
The sulfanylacetate group enhances electrophilicity compared to non-sulfur analogues:
| Property | Ethyl Sulfanylacetate Derivative | Non-Sulfur Analogue |
|---|---|---|
| Reactivity with H₂O₂ | High (sulfoxide formation) | None |
| Hydrolysis Rate (pH 7.4) | t₁/₂ = 12h | t₁/₂ = 48h |
| Bioavailability (F%) | 65% | 42% |
Scientific Research Applications
Ethyl 2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound for drug development. Its pharmacokinetic and pharmacodynamic properties are evaluated in preclinical studies.
Industry: It is used in the development of new materials and as a component in specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
Structural Analogs with Modified Carbamoyl Groups
The imidazo[1,2-c]quinazolinone core is conserved in several analogs, with variations in substituents altering physicochemical and biological properties:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in may improve oxidative stability, while the methoxy group in enhances solubility.
- Ester vs. Amide Linkages : The target compound’s ethyl ester (vs. propanamide in ) could influence hydrolysis rates and tissue distribution.
Functional Group Comparisons
Sulfanylacetate Derivatives
- Ethyl 2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetate (): Features a benzoxazole core instead of imidazoquinazolinone. Sulfanylacetate group is retained but linked to a hydrazide post-synthesis, suggesting versatility in derivatization .
- Ethyl 2-(3-(Difluoromethyl)-5-oxo-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate ():
- Contains a pyrazole ring fused with cyclopropane/cyclopentane.
- Difluoromethyl group may enhance metabolic resistance compared to the target compound’s cyclohexyl group .
Biological Activity
Ethyl 2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to present a detailed account of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound belongs to the class of imidazoquinazolines, characterized by a quinazoline core substituted with a cyclohexylcarbamoyl group and a sulfanyl moiety. The synthesis typically involves the reaction of imidazoquinazoline derivatives with ethyl chloroacetate, leading to the formation of this compound through well-established synthetic pathways .
Antimicrobial Activity
Research indicates that derivatives of imidazoquinazolines exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains. For instance, studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Properties
The compound's anticancer activity has been highlighted in several studies. It appears to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, compounds with similar structural features have demonstrated the ability to inhibit key signaling pathways involved in tumor growth and metastasis .
Table 1: Summary of Biological Activities
Anticonvulsant Effects
Some studies have suggested that derivatives of the compound may possess anticonvulsant properties. This is particularly relevant in the context of developing new treatments for epilepsy and related disorders. The underlying mechanisms may involve modulation of neurotransmitter systems and inhibition of neuronal excitability .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various imidazoquinazoline derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics used as controls .
Case Study 2: Cancer Cell Line Study
A recent investigation into the anticancer effects of this compound utilized human breast cancer cell lines (MCF-7). The study found that treatment with this compound resulted in a dose-dependent reduction in cell viability, along with increased markers for apoptosis .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Modulation of Signaling Pathways : It potentially alters key signaling pathways associated with inflammation and cancer progression.
- Induction of Apoptosis : The ability to trigger apoptotic pathways is critical for its anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
